ベリムマブ

概要

説明

ベルムスジルは、RezurockおよびRholistiqのブランド名で販売されている薬剤であり、主に慢性移植片対宿主病の治療に使用されます。この状態は、移植されたドナー細胞がレシピエントの体を攻撃する、幹細胞または骨髄移植後に発生する可能性があります。 ベルムスジルは、セリン/スレオニンキナーゼ阻害剤であり、Rho関連コイルコイルキナーゼ2を特異的に標的としています .

科学的研究の応用

Belumosudil has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study kinase inhibition and related biochemical pathways.

Biology: Researchers use belumosudil to investigate cellular signaling mechanisms and immune responses.

作用機序

ベルムスジルは、Rho関連コイルコイルキナーゼ2を阻害することによって効果を発揮します。この阻害は、このキナーゼによって媒介されるシグナル伝達経路を破壊し、炎症反応の減少につながります。具体的には、シグナル伝達と転写活性化因子3のリン酸化をダウンレギュレートし、シグナル伝達と転写活性化因子5のリン酸化をアップレギュレートします。 このシフトは、Tヘルパー17細胞と制御性T細胞のバランスを取り、炎症と線維化を軽減します .

類似の化合物との比較

類似の化合物

プレドニゾン: 炎症と免疫応答を制御するために使用されるグルココルチコイド。

タクロリムス: 臓器移植拒絶反応の予防と治療に使用されるカルシニューリン阻害剤.

ベルムスジルの独自性

ベルムスジルは、慢性移植片対宿主病に関与する経路を特異的に標的とするRho関連コイルコイルキナーゼ2の選択的阻害によって独自です。 プレドニゾンやタクロリムスは、より幅広い免疫抑制効果を持っていますが、ベルムスジルはより標的を絞ったアプローチを提供するため、特定の条件における副作用の軽減と効力の向上につながる可能性があります .

生化学分析

Biochemical Properties

Belumosudil interacts with the ROCK2 pathway, which is involved in inflammation and fibrosis, both central to the pathogenesis of cGVHD . ROCK2 inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors, decreased secretion of proinflammatory cytokines IL-21 and IL-17, and increased CD4 regulatory T cell number and inhibitory activity .

Cellular Effects

Belumosudil has shown to prevent the development of bronchiolitis obliterans and scleroderma manifestations of cGVHD, decrease activation of STAT3, RORγ and BCL6, and increase STAT5 in murine cGVHD models . It also demonstrated improvement in skin, eye, mouth, liver, lung, joint/fascia, upper and lower gastrointestinal, and esophageal symptoms .

Molecular Mechanism

Belumosudil exerts its effects at the molecular level by inhibiting the ROCK2 pathway. This inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors and decreased secretion of proinflammatory cytokines IL-21 and IL-17 .

Temporal Effects in Laboratory Settings

It has been observed that the majority of responders to Belumosudil treatment maintain their response for more than 20 weeks, with a median duration of response of 54 weeks .

Dosage Effects in Animal Models

It has been approved for the treatment of adult and paediatric patients aged 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy .

Metabolic Pathways

Its mechanism of action suggests that it may interact with enzymes or cofactors involved in the ROCK2 pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in the ROCK2 pathway .

Subcellular Localization

Given its mechanism of action, it is likely that it is directed to specific compartments or organelles involved in the ROCK2 pathway .

準備方法

合成ルートと反応条件

ベルムスジルの合成には、いくつかの重要な手順が含まれます。

クロロアセチルクロリドとイソプロピルアミンとの反応: これにより、2-クロロ-N-(プロパン-2-イル)アセトアミドが生成されます。

3-ヒドロキシ安息香酸のアルキルエステルとの反応: この手順は、塩基の存在下で、3- [2-(イソプロピルアミノ)-2-オキソエトキシ]安息香酸のアルキルエステルを生成します。

3- [2-(イソプロピルアミノ)-2-オキソエトキシ]安息香酸への変換: これは、前の生成物を酸または塩基と反応させることによって達成されます。

2-アミノベンゾアミドとのカップリング: この最終ステップは、カップリング剤の存在下で、N- [2-(アミノカルボニル)フェニル]-3- [2-(イソプロピルアミノ)-2-オキソエトキシ]ベンズアミドを生成します.

工業生産方法

ベルムスジルの工業生産は、同様の合成ルートに従いますが、より大規模に行われ、高純度と収率が保証されます。このプロセスには、最終製品の一貫性と効力を維持するための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類

ベルムスジルは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物内の官能基を変更する可能性があります。

還元: この反応は、化合物の酸化状態を変える可能性があります。

置換: この反応は、1つの官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が一般的に使用されます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はさまざまな酸化された誘導体を生成する可能性があり、一方、還元はベルムスジルの還元された形態を生成する可能性があります。

科学研究の応用

ベルムスジルは、幅広い科学研究の応用を持っています。

化学: キナーゼ阻害と関連する生化学的経路を研究するためのモデル化合物として使用されます。

生物学: 研究者は、ベルムスジルを使用して、細胞シグナル伝達メカニズムと免疫応答を調査します。

医学: 主に慢性移植片対宿主病の治療に使用されていますが、全身性硬化症や肺動脈性高血圧などの他の状態についても検討されています.

類似化合物との比較

Similar Compounds

Prednisone: A glucocorticoid used to control inflammation and immune responses.

Tacrolimus: A calcineurin inhibitor used for organ transplant rejection prophylaxis and treatment.

Uniqueness of Belumosudil

Belumosudil is unique due to its selective inhibition of Rho-associated coiled-coil kinase 2, which specifically targets pathways involved in chronic graft-versus-host disease. Unlike prednisone and tacrolimus, which have broader immunosuppressive effects, belumosudil offers a more targeted approach, potentially reducing side effects and improving efficacy in specific conditions .

特性

IUPAC Name |

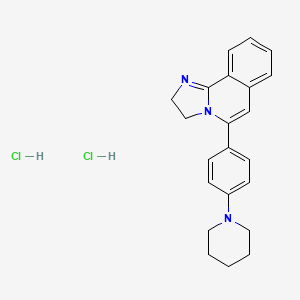

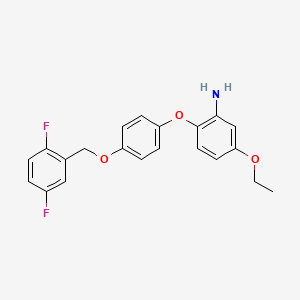

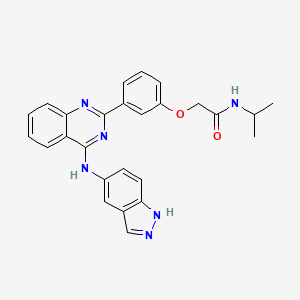

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIVNAUVKXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238425 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

682.6±55.0 | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Practically insoluble | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

911417-87-3 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belumosudil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Belumosudil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

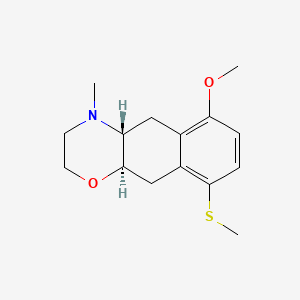

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)